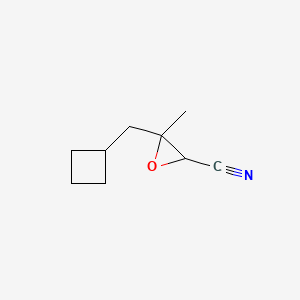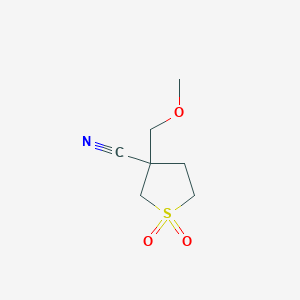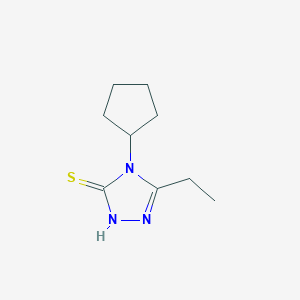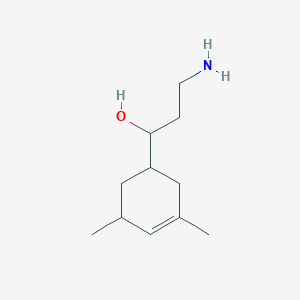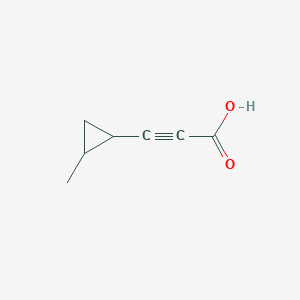
(1-Chloro-3-methoxypropan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-3-methoxypropan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17ClO It is a cyclopentane derivative with a chloro and methoxy substituent on a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methoxypropan-2-yl)cyclopentane typically involves the reaction of cyclopentane with 1-chloro-3-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-3-methoxypropan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloro group, forming a hydrocarbon derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Applications De Recherche Scientifique
(1-Chloro-3-methoxypropan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloro-3-methoxypropan-2-yl)cyclopentane involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-methoxypropan-2-ol: A similar compound with a hydroxyl group instead of a cyclopentane ring.
3-Chloro-1-methoxy-2-propanol: Another related compound with a different substitution pattern.
Uniqueness
(1-Chloro-3-methoxypropan-2-yl)cyclopentane is unique due to the presence of both a cyclopentane ring and a chloro-methoxy substituted propan-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
(1-chloro-3-methoxypropan-2-yl)cyclopentane |
InChI |
InChI=1S/C9H17ClO/c1-11-7-9(6-10)8-4-2-3-5-8/h8-9H,2-7H2,1H3 |
Clé InChI |
ARYPWIUUWUEUQY-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCl)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)

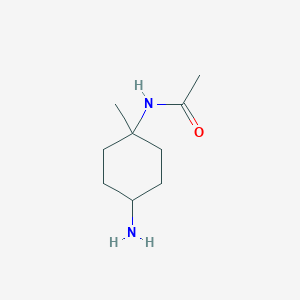
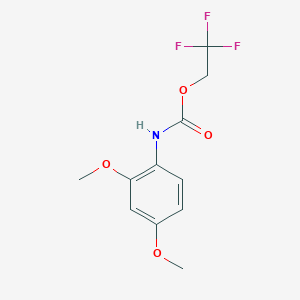
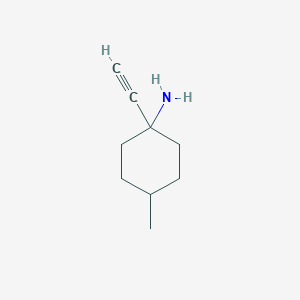
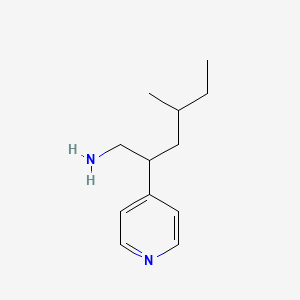
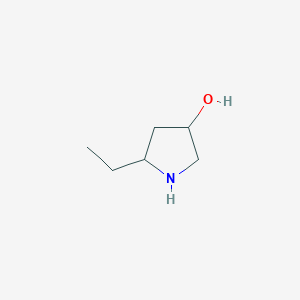
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)
